molecular formula C11H8BrNO3 B13554391 Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No.: B13554391
M. Wt: 282.09 g/mol
InChI Key: JAVFZBROVFFBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate: is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the isoquinoline core structure. This can be achieved through various methods, including the Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Cyclization Reactions: The isoquinoline core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For instance, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate: Lacks the bromine atom at the 6-position, resulting in different reactivity and biological activity.

    2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Shares the bromine and carbonyl functionalities but has a different core structure.

Uniqueness

Methyl 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom at the 6-position, which significantly influences its chemical reactivity and biological properties. This substitution allows for targeted modifications and the development of derivatives with enhanced activity and selectivity.

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 6-bromo-1-oxo-2H-isoquinoline-3-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-6-4-7(12)2-3-8(6)10(14)13-9/h2-5H,1H3,(H,13,14)

InChI Key

JAVFZBROVFFBFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)Br)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.